molecular formula C16H14Cl2O2 B1327478 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-04-4

3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cat. No. B1327478
CAS RN: 898774-04-4
M. Wt: 309.2 g/mol
InChI Key: NFRWYYVPHYGOHH-UHFFFAOYSA-N
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Description

3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, commonly known as Diclazepam, is a chemical compound that belongs to the class of benzodiazepines. It is a research chemical that is used in scientific studies to investigate the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of benzodiazepines.

Scientific Research Applications

Microwave- and Ultrasound-Assisted Semisynthesis

3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone and its derivatives have been studied for their potential in rapid and practical semisynthesis. Techniques like microwave and ultrasound heating have been compared to facilitate the reaction of phenylpropenes with palladium chloride and sodium formate in a mixture of formic acid, methanol, and water. This process yields phenylpropanes, which are then oxidized to produce methoxylated propiophenones. Such methods show promise in the efficient synthesis of these compounds (Joshi, Sharma, & Sinha, 2005).

Synthesis and Properties of Polyphosphonate Derivatives

Polyphosphonate derivatives containing photosensitive unsaturated keto groups have been synthesized using this compound and related compounds. These derivatives have been prepared by polycondensation reactions, with their structures confirmed through various spectroscopic techniques. Their thermal properties, molecular weights, and photosensitive properties were studied, revealing insights into their potential applications in materials science and photophysics (Kaniappan, Murugavel, & Thangadurai, 2013).

Molecular Docking and Quantum Chemical Calculations

This compound has been involved in studies focusing on molecular docking and quantum chemical calculations. These studies aim to understand the structural, spectral, and electronic properties of synthesized compounds. The findings contribute to our knowledge of non-covalent interactions, bandgap energies, and drug-likeness properties, which are crucial for pharmaceutical applications and material sciences (R. H. et al., 2021).

Cancer Chemopreventive Potential

Compounds related to this compound have shown promise in cancer chemoprevention. Studies have highlighted the biological effects of these compounds, particularly their role in inhibiting cancer growth and development. The synthesis of novel derivatives has been reported, enhancing our understanding of the chemopreventive potential of these compounds (Curini et al., 2006).

Mechanism of Action

The mechanism of action of “3’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone” is not specified in the literature. The effects of a chemical compound on biological systems depend on its structure and properties, as well as the specific biological target .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWYYVPHYGOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644199
Record name 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898774-04-4
Record name 1-Propanone, 1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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